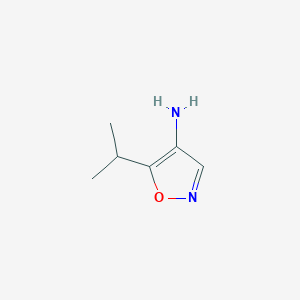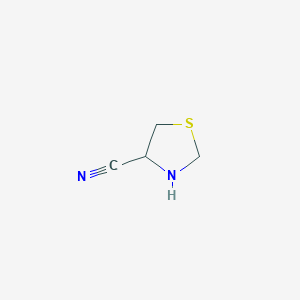
2-Chloro-6-iodoisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-6-iod-isonicotinsäure ist eine organische Verbindung mit der Summenformel C₆H₃ClINO₂. Es ist ein Derivat der Isonicotinsäure, bei dem die Wasserstoffatome an den Positionen 2 und 6 des Pyridinrings durch Chlor- bzw. Iodatome ersetzt wurden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-6-iod-isonicotinsäure beinhaltet typischerweise die Halogenierung von Isonicotinsäure. Eine gängige Methode ist das sequentielle Halogenierungsprozedere, bei dem Isonicotinsäure zunächst chloriert wird, um 2-Chlorisonicotinsäure zu bilden, gefolgt von der Iodierung, um 2-Chlor-6-iod-isonicotinsäure zu ergeben. Die Reaktionsbedingungen beinhalten oft den Einsatz von Halogenierungsmitteln wie Thionylchlorid zur Chlorierung und Iodmonochlorid zur Iodierung .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 2-Chlor-6-iod-isonicotinsäure ähneln der Laborsynthese, werden aber für größere Mengen angepasst. Diese Verfahren können kontinuierliche Strömungsreaktoren beinhalten, um eine effiziente Durchmischung und Reaktionskontrolle zu gewährleisten. Der Einsatz von automatisierten Systemen kann dazu beitragen, konstante Reaktionsbedingungen zu gewährleisten und die Ausbeute zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-6-iod-isonicotinsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Chlor- und Iodatome können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen mit Boronsäuren zu bilden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese im Vergleich zu Substitutions- und Kupplungsreaktionen weniger häufig sind.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien umfassen Nukleophile wie Amine, Thiole und Alkoxide. Reaktionsbedingungen beinhalten typischerweise polare aprotische Lösungsmittel und milde Temperaturen.
Suzuki-Miyaura-Kupplung: Diese Reaktion erfordert einen Palladiumkatalysator, eine Base wie Kaliumcarbonat und eine Boronsäure.
Hauptprodukte, die gebildet werden
Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Derivate von 2-Chlor-6-iod-isonicotinsäure gebildet werden.
Kupplungsprodukte: Die Suzuki-Miyaura-Kupplungsreaktion ergibt Biarylverbindungen, die wertvolle Zwischenprodukte in der organischen Synthese sind.
Wissenschaftliche Forschungsanwendungen
2-Chlor-6-iod-isonicotinsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Entwicklung biologisch aktiver Moleküle verwendet werden, einschließlich potenzieller Arzneimittel.
Medizin: Die Forschung an seinen Derivaten kann zur Entdeckung neuer Medikamente mit therapeutischen Eigenschaften führen.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-6-iod-isonicotinsäure hängt von seiner spezifischen Anwendung ab. Bei chemischen Reaktionen macht das Vorhandensein von Chlor- und Iodatomen es zu einem vielseitigen Zwischenprodukt für die weitere Funktionalisierung. In biologischen Systemen können seine Derivate mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen vom jeweiligen Derivat und seiner beabsichtigten Verwendung ab .
Wirkmechanismus
The mechanism of action of 2-Chloro-6-iodoisonicotinic acid depends on its specific application. In chemical reactions, the presence of chlorine and iodine atoms makes it a versatile intermediate for further functionalization. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
2-Chlor-6-iod-isonicotinsäure kann mit anderen halogenierten Derivaten der Isonicotinsäure verglichen werden:
2-Chlorisonicotinsäure: Fehlt das Iodatom, wodurch es weniger vielseitig in Kupplungsreaktionen ist.
6-Iodisonicotinsäure: Fehlt das Chloratom, was seine Reaktivität und Anwendungen beeinflussen kann.
2-Brom-6-iod-isonicotinsäure: Ähnlich wie 2-Chlor-6-iod-isonicotinsäure, aber mit einem Bromatom anstelle von Chlor, was seine chemischen Eigenschaften und Reaktivität beeinflussen kann.
Jede dieser Verbindungen hat einzigartige Eigenschaften, die sie für verschiedene Anwendungen geeignet machen, aber 2-Chlor-6-iod-isonicotinsäure zeichnet sich durch seine doppelte Halogenierung aus, die ein Gleichgewicht zwischen Reaktivität und Vielseitigkeit bietet.
Eigenschaften
Molekularformel |
C6H3ClINO2 |
|---|---|
Molekulargewicht |
283.45 g/mol |
IUPAC-Name |
2-chloro-6-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) |
InChI-Schlüssel |
KIJBBRKEJFTTJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1Cl)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)

